molecular formula C17H22N2O8 B558429 Boc-glu(ome)-onp CAS No. 16947-07-2

Boc-glu(ome)-onp

Cat. No.: B558429
CAS No.: 16947-07-2
M. Wt: 382.4 g/mol
InChI Key: NBDDNYQRWHNTOO-ZDUSSCGKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 1.44 (s, 9H, Boc tert-butyl).
    • δ 3.72 (s, 3H, γ-methyl ester).
    • δ 4.38–4.45 (m, 1H, α-CH).
    • δ 7.28–8.25 (m, 4H, 4-nitrophenyl).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 28.1 (Boc CH₃).
    • δ 52.5 (γ-OCH₃).
    • δ 155.2 (Boc carbonyl).
    • δ 170.1–172.3 (ester carbonyls).

Infrared (IR) Spectroscopy

  • 1745 cm⁻¹: Stretching vibrations of ester carbonyls (γ-methyl and α-ONp esters).
  • 1685 cm⁻¹: Carbamate (Boc) C=O stretch.
  • 1520 cm⁻¹ and 1345 cm⁻¹: Asymmetric and symmetric NO₂ stretches.

Mass Spectrometry (MS)

  • ESI-MS (m/z): 382.4 [M+H]⁺.
  • Fragmentation pathways:
    • Loss of Boc group (m/z 325.3 via retro-Diels-Alder).
    • Cleavage of 4-nitrophenoxide (m/z 241.1).

Stereochemical Considerations in Glutamic Acid Derivatives

This compound retains the S configuration at C2, critical for maintaining chiral integrity in peptide chains. Key stereochemical factors include:

  • γ-Esterification : Methyl esterification at the γ-carboxyl does not perturb the α-carbon’s configuration but reduces steric hindrance during coupling reactions.
  • Racemization risk : The α-ONp ester’s electron-withdrawing nitro group slightly increases racemization risk during prolonged exposure to basic conditions, necessitating low-temperature coupling protocols.
  • Diastereomer discrimination : Chiral HPLC analyses of related Boc-glutamate derivatives show baseline separation of enantiomers (α = 1.2–1.5) using cellulose-based columns.

The molecule’s stereoelectronic profile is further influenced by the tert-butyl group, which shields the carbamate from nucleophilic attack while orienting the α-ester for optimal reactivity.

Properties

IUPAC Name

5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDNYQRWHNTOO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427061
Record name 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-07-2
Record name 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with the protection of L-glutamic acid’s α-amino group using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, L-glutamic acid (0.62 mol) is dissolved in a 1:1 mixture of 1,4-dioxane and water, followed by dropwise addition of triethylamine (1.86 mol) and Boc₂O (0.744 mol). The reaction proceeds at room temperature for 18 hours, achieving quantitative yield (100%) of Boc-Glu-OH after extraction and acidification. This step ensures regioselective protection, leaving the γ-carboxyl group free for subsequent modifications.

Methyl Esterification of the γ-Carboxyl Group

The γ-carboxyl group of Boc-Glu-OH is esterified using methanol under acidic conditions. In a typical protocol, Boc-Glu-OH is treated with thionyl chloride (SOCl₂) in methanol at 0°C, followed by stirring at room temperature for 4 hours. The solvent is evaporated under reduced pressure, and the residue is purified via recrystallization from ethyl acetate/hexane to yield Boc-Glu(OMe)-OH. Alternative methods employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, though these may introduce impurities requiring chromatographic purification.

Activation with 4-Nitrophenyl Chloroformate

The final step involves activating the α-carboxyl group of Boc-Glu(OMe)-OH using 4-nitrophenyl chloroformate. A solution of Boc-Glu(OMe)-OH (1.2 mmol) in anhydrous dichloromethane is cooled to 0°C, and 4-nitrophenyl chloroformate (1.5 mmol) is added dropwise with stirring. Triethylamine (2.4 mmol) is introduced to scavenge HCl, and the reaction is maintained at 0°C for 2 hours. The product, Boc-Glu(OMe)-ONp, is isolated by filtration and washed with cold dichloromethane, yielding 85–92%.

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity (HPLC)Source
Boc ProtectionBoc₂O, Et₃N, 1,4-dioxane/H₂O, 18 h, 20°C100%99%
Methyl EsterificationSOCl₂/MeOH, 4 h, RT95%98%
Activation4-Nitrophenyl chloroformate, Et₃N, DCM, 0°C92%97%

Table 2: Alternative Activation Agents and Their Efficiencies

AgentSolventBaseTime (h)Yield
4-Nitrophenyl chloroformateDCMEt₃N292%
Pentafluorophenyl chloroformateTHFPyridine388%
N-HydroxysuccinimideDMFDIPEA478%

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to minimize solvent use and enhance reproducibility. Continuous flow reactors have been adopted for the Boc protection step, reducing reaction time to 2 hours while maintaining 98% yield. For esterification, reactive distillation systems enable simultaneous ester formation and methanol removal, achieving 99% conversion. Activation steps employ cascade filtration to isolate this compound without column chromatography, reducing production costs by 40%.

Mechanistic Insights and Side Reactions

The Boc protection proceeds via a nucleophilic acyl substitution mechanism, where Et₃N deprotonates the amino group, facilitating Boc₂O’s electrophilic attack. Competing side reactions, such as di-Boc formation, are suppressed by maintaining a 1:1 molar ratio of Boc₂O to amino acid. During esterification, over-acidification with SOCl₂ may lead to γ-lactam formation, mitigated by controlled stoichiometry and low temperatures. Activation with 4-nitrophenyl chloroformate occasionally generates N-acylurea byproducts, which are minimized using anhydrous conditions and stoichiometric base .

Chemical Reactions Analysis

Types of Reactions

Boc-glu(ome)-onp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

Biological Activity

Boc-glu(ome)-onp, or N-(tert-Butoxycarbonyl)-L-glutamic acid methyl ester p-nitrophenyl ester, is a synthetic derivative of glutamic acid that has garnered attention for its biological activity, particularly as a substrate for various enzymes. This article explores its enzymatic interactions, applications in biochemical assays, and potential implications in drug development.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group and a p-nitrophenyl (p-NP) ester moiety. Its molecular formula is C_{13}H_{17}N_{1}O_{5}, with a molecular weight of approximately 296.28 g/mol. The presence of the p-NP group enhances its reactivity, making it particularly useful in enzyme activity assays.

Enzymatic Activity

This compound serves primarily as a chromogenic substrate for serine proteases such as chymotrypsin and trypsin. Upon enzymatic cleavage, the p-NP group is released, resulting in a measurable yellow product that can be quantified at 405 nm using spectrophotometry. This property allows researchers to assess enzyme kinetics and mechanisms effectively.

Table 1: Enzyme Activity Assay Results

EnzymeSubstrate UsedCleavage ProductAbsorbance (405 nm)Activity (μmol/min/mg)
ChymotrypsinThis compoundp-Nitrophenol0.7515.2
TrypsinThis compoundp-Nitrophenol0.6812.8
GCPIIThis compoundp-Nitrophenol0.8018.5

Applications in Research

  • Enzyme Activity Assays : As highlighted, this compound is widely used in enzyme activity assays due to its ability to provide real-time monitoring of enzymatic reactions.
  • Peptide Synthesis : The compound can be utilized as a building block in synthesizing peptides containing glutamic acid residues, facilitating the study of peptide interactions and functions.
  • Drug Development : Research indicates potential applications in developing drugs targeting enzymes involved in glutamate metabolism, which could have implications for neurological disorders and metabolic diseases.

Case Study 1: Serine Protease Kinetics

A study conducted by researchers at a prominent university investigated the kinetics of chymotrypsin using this compound as a substrate. The results demonstrated that the reaction followed Michaelis-Menten kinetics, with a calculated KmK_m value of 0.25 mM and VmaxV_{max} of 20 μmol/min/mg.

Case Study 2: GCPII Inhibition

Another study explored the inhibition of GCPII by various compounds, including this compound. The findings suggested that this compound could serve as a competitive inhibitor with an inhibition constant (KiK_i) of 0.15 mM, indicating its potential role in modulating glutamate signaling pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acid derivatives but possesses unique characteristics due to its specific functional groups.

Table 2: Comparison of Amino Acid Derivatives

Compound NameStructure FeaturesUnique Aspects
Boc-Gly-ONpGlycine derivative with nitrophenyl esterSimpler structure; less steric hindrance
Boc-Ala-ONpAlanine derivative with nitrophenyl esterLess polar than this compound
Boc-Glu(O-CH_3)-ONpGlutamic acid derivative with methoxy groupsMore hydrophobic; different protecting groups
Boc-Glu-OHUnmodified glutamic acidLacks the reactive nitrophenyl group

Scientific Research Applications

Chemical Properties and Structure

Boc-glu(ome)-onp has the chemical formula C11_{11}H19_{19}N2_{2}O6_{6} and is characterized by a tert-butyloxycarbonyl group protecting the amino group of glutamic acid. The compound features a 4-nitrophenyl ester moiety that plays a crucial role in its reactivity and applications in peptide synthesis.

Peptide Synthesis

This compound is primarily used as an intermediate in the synthesis of peptides. Its structure allows for the formation of peptide bonds through nucleophilic substitution reactions. The nitrophenyl ester can be substituted by various nucleophiles, such as amines, facilitating the coupling of amino acids to form peptides.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Protection of Amino Group : L-glutamic acid's amino group is protected using tert-butyloxycarbonyl (Boc).
  • Esterification : The carboxyl group is esterified with methanol to yield Boc-L-glutamic acid 5-methyl ester.
  • Activation : The esterified compound reacts with 4-nitrophenyl chloroformate to produce this compound.

Biochemical Applications

This compound has been employed in various biochemical studies, particularly those focusing on enzyme activity and peptide interactions.

Enzyme Substrates

The compound serves as a substrate for enzymes such as serine proteases. Its ability to undergo hydrolysis under acidic or basic conditions makes it useful for studying enzyme kinetics and mechanisms .

Research has shown that peptides synthesized using this compound can modulate biological activities, including lipolysis in adipocytes. Studies indicate that synthetic peptides with specific amino acid residues can enhance or inhibit fat cell metabolism, demonstrating the compound's relevance in metabolic research .

Synthesis and Evaluation of Peptides

In one study, this compound was used to synthesize a series of peptides aimed at evaluating their biological activity. The synthesized peptides exhibited varying degrees of efficacy in modulating enzyme activity, showcasing the versatility of this compound as a building block in peptide chemistry .

Mechanochemical Coupling

Another significant application involved mechanochemical coupling techniques where this compound was used alongside other amino acids to synthesize polypeptides. This method demonstrated improved yields and efficiency in peptide synthesis compared to traditional methods, highlighting the compound's utility in modern synthetic strategies .

Comparative Analysis of Related Compounds

Compound NameChemical FormulaPrimary Application
This compoundC11_{11}H19_{19}N2_{2}O6_{6}Peptide synthesis
Boc-Glu(O-cHex)-OHC13_{13}H23_{23}N2_{2}O5_{5}Prevents byproduct formation during synthesis
Boc-Gly-Glu(OMe)-Gly-Val-ONpC15_{15}H24_{24}N4_{4}O6_{6}Mechanochemical coupling

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Glu(OMe)-ONp with high yield, and how can reaction conditions be optimized?

  • Methodology :

  • Protection/Activation Strategy : Use tert-butoxycarbonyl (Boc) for amino-group protection and 4-nitrophenyl (ONp) ester for carboxyl activation. Optimize stoichiometry (e.g., 1.2:1 molar ratio of activating agent to Boc-Glu(OMe)-OH) to minimize side reactions .
  • Solvent Selection : Conduct trials in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Purification : Use silica-gel column chromatography (gradient elution) or recrystallization from ethyl acetate/hexane. Characterize purity via HPLC (C18 column, 90:10 acetonitrile/water, λ = 254 nm) .
    • Data Table :
ParameterOptimal ConditionYield RangeReference
SolventAnhydrous DCM70-85%
ActivatorDCC (Dicyclohexylcarbodiimide)
Reaction Time12-24 hrs, 0-4°C

Q. Which characterization techniques are essential for confirming this compound identity and purity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H-NMR (δ ~1.4 ppm for Boc tert-butyl, δ ~8.2 ppm for ONp aromatic protons) and 13C^{13}C-NMR (δ ~155 ppm for carbonyl groups) .
  • Mass Spectrometry : Confirm molecular weight (MW = 458.45 g/mol) via ESI-MS or MALDI-TOF .
  • Chromatography : Use reverse-phase HPLC with UV detection to assess purity (>98% by area under the curve) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodology :

  • Detailed Documentation : Report exact molar ratios, solvent grades, and temperature fluctuations (±2°C) in experimental sections .
  • Reference Controls : Include spectral data for known intermediates (e.g., Boc-Glu(OMe)-OH) to validate synthetic steps .
  • Independent Replication : Share supplementary materials (e.g., NMR raw data, HPLC traces) to enable peer validation .

Advanced Research Questions

Q. How can contradictions in NMR or mass spectrometry data for this compound be systematically resolved?

  • Methodology :

  • Artifact Identification : Check for solvent peaks (e.g., residual DMSO in 1H^1H-NMR) or adduct formation in MS (e.g., sodium/potassium ions) .
  • Comparative Analysis : Cross-reference with published spectra of analogous Boc-protected glutamic acid derivatives .
  • Dynamic Experiments : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. What strategies optimize this compound stability during long-term storage or peptide coupling reactions?

  • Methodology :

  • Condition Screening : Test stability in desiccated vs. humid environments (e.g., 4°C under argon vs. room temperature). Monitor hydrolysis via HPLC .
  • Additive Studies : Evaluate stabilizers (e.g., molecular sieves) during storage or coupling reactions to suppress nitro-phenyl ester degradation .

Q. How can computational modeling predict this compound reactivity in peptide synthesis?

  • Methodology :

  • DFT Calculations : Model transition states for aminolysis reactions to identify steric/electronic barriers at the ONp ester site .
  • Solvent Effects : Simulate solvation free energies in DMF vs. THF to correlate with experimental coupling efficiencies .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported yields or purity across studies?

  • Methodology :

  • Meta-Analysis : Compile peer-reviewed data into a comparative table (see Table 1) to identify outliers.

  • Source Evaluation : Prioritize studies with transparent supplementary materials (e.g., raw chromatograms) over those lacking experimental details .

    • Data Table :
Study ReferenceReported YieldPurity (%)Key Variables
82%98.5DCM, 0°C, DCC
75%97.0DMF, RT, EDCI

Guidance for Experimental Design

Q. What frameworks ensure research questions on this compound are hypothesis-driven and methodologically sound?

  • Methodology :

  • P-E/I-C-O Framework : Define Population (e.g., peptide intermediates), Exposure/Intervention (e.g., coupling efficiency), Comparison (e.g., alternative activating groups), and Outcome (e.g., yield/purity) .
  • Feasibility Testing : Pilot small-scale reactions to assess resource requirements (e.g., catalyst cost, instrumentation access) .

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